Sodium meralluride
Overview
Description
Sodium meralluride, also known as mercuhydrin, is a mercurial diuretic compound. It is primarily used for its diuretic properties, which help in the removal of excess fluid from the body. This compound has been studied for its effects on the kidneys, particularly its action on the proximal tubules .
Scientific Research Applications
Sodium meralluride has been extensively studied for its applications in various fields:
Chemistry: It is used as a reagent in organic synthesis and analytical chemistry.
Biology: The compound has been studied for its effects on cellular processes and its potential as a tool for studying kidney function.
Medicine: this compound is primarily used as a diuretic in the treatment of conditions such as edema and heart failure. .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium meralluride involves the reaction of 3-(4-hydroxy-4-oxobutanoyl)carbamoylamino-2-methoxypropyl with mercury hydroxide. The reaction typically occurs under controlled conditions to ensure the proper formation of the compound .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is carefully monitored to maintain the purity and efficacy of the compound. The final product is often formulated into injectable solutions for medical use .
Chemical Reactions Analysis
Types of Reactions: Sodium meralluride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states of mercury.
Reduction: Reduction reactions can convert this compound into its reduced forms, which may have different biological activities.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, altering its chemical properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce higher oxidation states of mercury, while reduction can yield lower oxidation states .
Mechanism of Action
Sodium meralluride exerts its diuretic effects by acting on the proximal tubules of the kidneys. It inhibits the reabsorption of sodium and chloride ions, leading to increased excretion of these ions along with water. This results in a diuretic effect, reducing fluid buildup in the body. The compound’s mechanism involves binding to sulfhydryl groups on renal tubular enzymes, inhibiting their activity and altering ion transport .
Comparison with Similar Compounds
Mercaptomerin (Thiomerin): Another mercurial diuretic with similar properties but different toxicity profiles.
Furosemide: A non-mercurial diuretic that is easier to administer and has fewer side effects compared to sodium meralluride.
Ethacrynic Acid: A loop diuretic with a different mechanism of action but similar diuretic effects
Uniqueness: this compound is unique due to its specific action on the proximal tubules and its mercurial nature. While other diuretics like furosemide and ethacrynic acid act on different parts of the nephron, this compound’s mechanism involves direct interaction with renal tubular enzymes, making it distinct in its mode of action .
Properties
IUPAC Name |
sodium;[3-(3-carboxylatopropanoylcarbamoylamino)-2-methoxypropyl]mercury;1,3-dimethyl-7H-purine-2,6-dione;hydrate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N2O5.C7H8N4O2.Hg.Na.H2O/c1-6(16-2)5-10-9(15)11-7(12)3-4-8(13)14;1-10-5-4(8-3-9-5)6(12)11(2)7(10)13;;;/h6H,1,3-5H2,2H3,(H,13,14)(H2,10,11,12,15);3H,1-2H3,(H,8,9);;;1H2/q;;;+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZXRJFXCKOFLMP-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)NC=N2.COC(CNC(=O)NC(=O)CCC(=O)[O-])C[Hg].O.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24HgN6NaO8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
651.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
129-99-7 | |
Record name | Meralluride sodium | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000129997 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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